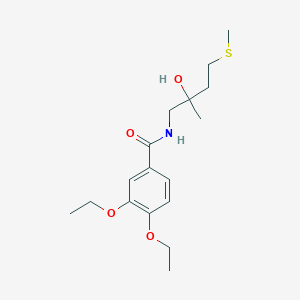

3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

描述

3,4-Diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring and a branched alkyl side chain containing hydroxyl, methyl, and methylthio groups. This compound’s structural complexity arises from its dual functionalization: the electron-donating ethoxy groups on the benzamide ring and the polar, sulfur-containing side chain.

The compound’s synthesis likely involves coupling 3,4-diethoxybenzoic acid (or its activated chloride) with a tailored amino alcohol precursor, 2-hydroxy-2-methyl-4-(methylthio)butylamine.

属性

IUPAC Name |

3,4-diethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-5-21-14-8-7-13(11-15(14)22-6-2)16(19)18-12-17(3,20)9-10-23-4/h7-8,11,20H,5-6,9-10,12H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEURNCAFRLANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C)(CCSC)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. Key reactions include:

Esterification: Ethanolysis of the carboxylic acid group to introduce ethoxy groups.

Thiolation: Introduction of the methylthio group via nucleophilic substitution.

Reduction: Conversion of the carbonyl group to a hydroxyl group using reducing agents.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

Reduction: Reduction of the benzamide group to an amine.

Substitution: Replacement of the ethoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.

Amines: Produced from the reduction of the benzamide group.

Substituted Benzamides: Formed by the substitution of ethoxy groups.

科学研究应用

This compound has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

Industry: Employed in the development of new materials and chemical processes.

作用机制

The mechanism by which 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways related to inflammation, oxidation, and cellular signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The 3,4-diethoxy substitution distinguishes this compound from other benzamides. For example:

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Features a simpler 3-methylbenzamide core and a shorter hydroxylated side chain.

- 3,4-Diethoxy-N-(4-Bromophenyl)Benzamide (Compound 49, ): Shares the 3,4-diethoxy motif but lacks the hydroxylated alkyl side chain.

Table 1: Key Structural and Physical Properties of Selected Benzamides

Side Chain Modifications and Bioactivity

For instance:

- N-{3-(Methylthio)-1-[5-Amino-1,3,4-Thiadiazole-2-yl]Propyl}Benzamide (): Incorporates a methylthio group linked to a thiadiazole ring, demonstrating potent activity against Bacillus anthracis. This highlights the role of sulfur-containing moieties in enhancing antimicrobial efficacy .

- However, its melting point (168°C) and lower polarity compared to the target compound may limit bioavailability .

生物活性

3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a synthetic compound with the potential for various biological activities. Its molecular formula is , and it has a molecular weight of 341.5 g/mol. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.5 g/mol |

| CAS Number | 1396790-89-8 |

Enzyme Inhibition

Benzamide derivatives are also known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies on related compounds have shown varying degrees of inhibition, with some exhibiting IC50 values comparable to established drugs. For example, certain hydrazinecarboxamides were reported to have IC50 values ranging from 27.04 µM to 106.75 µM against AChE and BuChE . This suggests that this compound could be explored for similar enzyme inhibitory effects.

Antiproliferative Activity

The antiproliferative activity of benzamide derivatives has been documented in various cancer cell lines. Compounds with hydroxyl and methoxy substitutions have shown promising results in inhibiting the growth of cancer cells, with some achieving IC50 values as low as 1.2 µM against the MCF-7 breast cancer cell line . Given its structural similarities, this compound may also exhibit significant antiproliferative effects worth investigating.

Study on Structural Analogues

In a study examining the biological activity of N-substituted benzimidazole carboxamides, researchers found that modifications to the phenyl ring significantly influenced antiproliferative activity. The introduction of hydroxy groups enhanced the compounds' efficacy against cancer cell lines . This finding supports the hypothesis that structural modifications in compounds like this compound could lead to improved biological activity.

Molecular Docking Studies

Molecular docking studies on related compounds suggest that they act as non-covalent inhibitors at enzyme active sites. These studies provide insights into how structural features influence binding affinity and selectivity towards target enzymes . Similar investigations into this compound could elucidate its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。